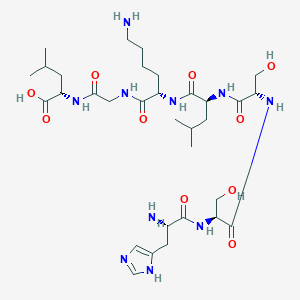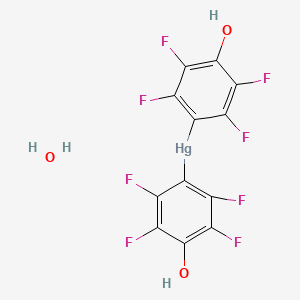![molecular formula C18H29NO3 B14190360 N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide CAS No. 879369-66-1](/img/structure/B14190360.png)
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide is a chemical compound characterized by its unique structure, which includes an oxolan ring and a tetradeca-2,7-dienamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide typically involves the reaction of oxolan derivatives with tetradeca-2,7-dienamide precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other substituted derivatives.
Scientific Research Applications
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide can be compared with similar compounds such as:
N-[(3S)-2-Oxooxolan-3-yl]hexadec-9-enamide: Similar structure but with a different chain length and degree of unsaturation.
N-[(3S)-2-Oxotetrahydro-3-furanyl]-9-hexadecenamide: Another similar compound with variations in the oxolan ring and side chain.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and properties, which may confer distinct advantages in certain applications.
Properties
CAS No. |
879369-66-1 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradeca-2,7-dienamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h7-8,12-13,16H,2-6,9-11,14-15H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
TYHKFWFVACFWKK-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCC=CCCCC=CC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CCCCCCC=CCCCC=CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)

![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)

![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)


![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)

